5-bromo-2-iodo-1H-imidazole
CAS No.: 857811-78-0
Cat. No.: VC5212815
Molecular Formula: C3H2BrIN2
Molecular Weight: 272.871
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 857811-78-0 |
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Molecular Formula | C3H2BrIN2 |
Molecular Weight | 272.871 |
IUPAC Name | 5-bromo-2-iodo-1H-imidazole |
Standard InChI | InChI=1S/C3H2BrIN2/c4-2-1-6-3(5)7-2/h1H,(H,6,7) |
Standard InChI Key | GUDYQYMPJAGBCR-UHFFFAOYSA-N |
SMILES | C1=C(NC(=N1)I)Br |
Introduction
Structural and Molecular Characteristics
The molecular structure of 5-bromo-2-iodo-1H-imidazole consists of a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions, with bromine and iodine substituents introducing significant steric and electronic effects. The presence of heavy halogens increases molecular polarizability, making the compound amenable to cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings.
Crystallographic Insights
Although no direct crystallographic data for 5-bromo-2-iodo-1H-imidazole is available, related compounds like 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde offer structural parallels. In such analogs, halogen atoms induce non-coplanar arrangements between aromatic rings due to steric hindrance. For example, the dihedral angle between the indole and iodobenzene rings in the aforementioned compound is approximately 84.7°, highlighting the conformational flexibility imparted by bulky substituents .
Spectroscopic Properties
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NMR Spectroscopy: The -NMR spectrum of analogous imidazole derivatives typically shows deshielded aromatic protons adjacent to halogen atoms, with coupling constants indicative of spin-spin interactions.
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IR Spectroscopy: Stretching vibrations for C-Br and C-I bonds appear in the 550–650 cm and 500–600 cm ranges, respectively.
Synthetic Methodologies
Halogenation Strategies
Synthesis of 5-bromo-2-iodo-1H-imidazole likely involves sequential halogenation of the parent imidazole ring. A plausible route includes:
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Bromination: Electrophilic aromatic substitution using bromine (Br) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.
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Iodination: Subsequent iodination at the 2-position via directed ortho-metalation or halogen exchange reactions.
Example Protocol from Analogous Systems
A related synthesis of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde involves:
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Step 1: Deprotonation of 5-bromo-1H-indole-3-carbaldehyde with sodium hydride in anhydrous DMF.
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Step 2: Acylation with 2-iodobenzoyl chloride at 0°C, followed by gradual warming to room temperature .
Table 1: Key Reaction Parameters for Halogenated Imidazole Synthesis
Parameter | Conditions |
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Temperature | 0°C to 25°C (controlled exotherm) |
Solvent | Anhydrous DMF or THF |
Catalyst | NaH or LDA |
Reaction Time | 2–6 hours |
Yield | 50–60% (after purification) |
Chemical Reactivity and Functionalization
Substitution Reactions
The bromine and iodine atoms serve as leaving groups, enabling nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides. For instance:
Iodine’s superior leaving group ability compared to bromine facilitates selective substitution at the 2-position under mild conditions.
Cross-Coupling Applications
The compound’s halogen atoms are pivotal in metal-catalyzed couplings:
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Suzuki-Miyaura Coupling: Palladium-catalyzed arylation using boronic acids.
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Ullmann Reaction: Copper-mediated coupling with aryl halides to form biaryl structures.
Future Directions
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Crystallographic Studies: Single-crystal X-ray diffraction would elucidate precise bond lengths and intermolecular interactions.
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Catalytic Optimization: Developing greener synthetic routes using photoredox catalysis or flow chemistry.
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Biological Screening: Evaluating bioactivity against drug-resistant pathogens or cancer cell lines.
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